1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone
Overview
Description
“1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone” is a chemical compound with the linear formula C10H6Cl2N2O6S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C10H6Cl2N2O6S . The average mass is 353.135 Da and the monoisotopic mass is 351.932373 Da .Scientific Research Applications
Electrochemical Analysis
1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (hereafter referred to as the compound) has been used in electrochemical studies. Mohammed and Jabar (2018) synthesized the compound and studied its electrochemical oxidation at a mercury electrode, revealing insights into its pH-dependent electrochemical behavior, which involves the transfer of electrons and protons (Hussain. J. Mohammed & Israa H. Jabar, 2018).
Density Functional Theory Analysis
The compound has been analyzed using Density Functional Theory (DFT) to understand its molecular structure and reactivity. Kavitha and Velraj (2017) conducted a comprehensive study involving DFT analysis, vibrational frequencies, and molecular docking to evaluate its potential as a COX2 inhibitor for treating inflammatory diseases. Their research highlights the compound's nucleophilic activity and its binding affinity towards COX2 enzymes (T. Kavitha & G. Velraj, 2017).
Application in Dye Synthesis
The compound plays a significant role in the synthesis of dyes. Hussain et al. (2016) synthesized a new series of azo acid dyes using derivatives of the compound. These dyes exhibited high fastness properties when applied to leather, demonstrating the compound's utility in the dyeing industry (G. Hussain et al., 2016).
Catalysis in Aqueous Media
The compound has been used as a catalyst in chemical reactions. Zheng et al. (2018) employed it for the Knoevenagel-Michael reaction of aromatic aldehydes in water, achieving efficient catalysis and high selectivity. This showcases its potential in green chemistry applications (Yongjun Zheng et al., 2018).
Structural Characterization
Studies have also focused on the structural characterization of the compound. Jones et al. (1963) utilized infrared and NMR spectroscopy for structural assignment, providing crucial information about its molecular form and stability. They established that the compound and its derivatives exist primarily in a keto form, stabilized by strong intramolecular hydrogen bonding (R. Jones et al., 1963).
Synthetic Processes
The compound is also central to various synthetic processes. Yan-xia (2011) introduced an economical synthetic process for a related compound, 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone, emphasizing the process's industrial value due to its cost-effectiveness (Chen Yan-xia, 2011).
Molecular Docking and Structure Analysis
In-depth molecular structure and docking studies have been conducted on the compound. Shabir et al. (2021) investigated its molecular structure, electrochemical properties, and applications using X-ray diffraction and Hirshfeld surface analysis. Their findings provide valuable insights into the intermolecular interactions and potential applications of the compound (G. Shabir et al., 2021).
Antimicrobial and Biological Activity
Some studies have explored the antimicrobial and biological activities of compounds closely related to this compound. For instance, Arora and Nathani (2013) conducted QSAR studies on pyrazolone compounds, including those similar to the compound, as antimicrobial agents. Their findings indicate significant antifungal activity against specific pathogens (Kishor Arora & Veena Nathani, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h3-4H,2H2,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIVWKDBLAQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058906 | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-57-1 | |
Record name | 1-(2′,5′-Dichloro-4′-sulfophenyl)-3-methyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2,5-dichloro-4-sulfophenylpyrazole-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 84-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JM6K2RKX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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